molecular formula C6H5NO3 B064118 2-Hydroxyisonicotinic acid CAS No. 169253-31-0

2-Hydroxyisonicotinic acid

Cat. No. B064118
M. Wt: 139.11 g/mol
InChI Key: BXHCJLRTXPHUGH-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Borane-THF (29 mL, 1.0 M) was added to a solution of 2-oxo-1,2-dihydropyridine-4-carboxylic acid (1 g, 7.19 mmol) in THF (15 mL) at 0° C. The mixture was stirred at 25° C. for 2 hours. Methanol was added and the mixture was concentrated under reduced pressure to afford 4-(hydroxymethyl)pyridin-2(1H)-one. MS ESI calc'd. for C6H8NO2 [M+H]+ 126. found 126. 1H NMR (400 MHz, CD3OD) δ 7.40 (d, J=6.8 Hz, 1H), 6.58 (s, 1H), 6.38 (d, J=6.4 Hz, 1H), 4.52 (s, 2H).
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.C1COCC1.[O:7]=[C:8]1[CH:13]=[C:12]([C:14](O)=[O:15])[CH:11]=[CH:10][NH:9]1.CO>C1COCC1>[OH:15][CH2:14][C:12]1[CH:11]=[CH:10][NH:9][C:8](=[O:7])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
29 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
1 g
Type
reactant
Smiles
O=C1NC=CC(=C1)C(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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